
4-Bromo-1-cyclopropoxy-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-cyclopropoxy-2-fluorobenzene is an organic compound with the molecular formula C9H8BrFO It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and a cyclopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropoxy-2-fluorobenzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds in organic synthesis. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Techniques such as tubular diazotization reactions can be employed to prepare intermediates, which are then subjected to further reactions to obtain the final product . These methods offer advantages such as improved safety, reduced reaction times, and energy savings, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are used under mild conditions to facilitate the substitution reaction.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions to promote the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine will yield a dibrominated product, while nucleophilic substitution with an amine will result in the formation of an aminated benzene derivative .
Scientific Research Applications
4-Bromo-1-cyclopropoxy-2-fluorobenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate is then deprotonated to yield the substituted product . In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: This compound is similar in structure but lacks the cyclopropoxy group, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-1-fluoro-2-nitrobenzene: This compound contains a nitro group, which significantly alters its reactivity and applications compared to 4-Bromo-1-cyclopropoxy-2-fluorobenzene.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which introduces steric hindrance and affects the compound’s reactivity and interactions with other molecules. This structural feature makes it particularly useful in the synthesis of complex organic molecules and in studies of molecular interactions .
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyloxy-2-fluorobenzene |
InChI |
InChI=1S/C9H8BrFO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
HCUDMVIQCBFNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


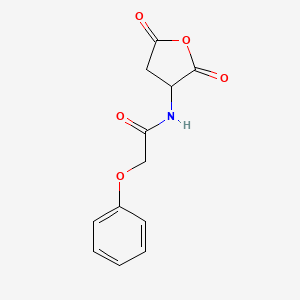
![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
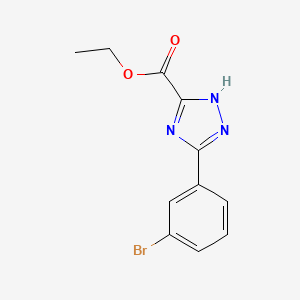
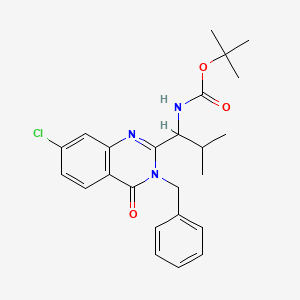
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)

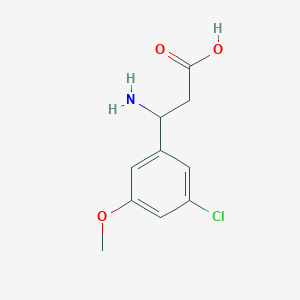

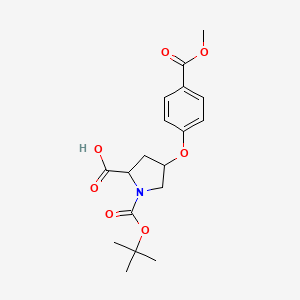


![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)
![2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)
